Cas no 953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate)

Cyclohexyl 4-Methylbenzenesulfonate structure
953-91-3 structure
Nombre del producto:Cyclohexyl 4-Methylbenzenesulfonate
Número CAS:953-91-3
MF:C13H18O3S
Megavatios:254.345222949982
MDL:MFCD00014291
CID:83249
PubChem ID:87561697

Cyclohexyl 4-Methylbenzenesulfonate Propiedades químicas y físicas

Nombre e identificación

    • Cyclohexyl 4-methylbenzenesulfonate
    • Cyclohexyl p-tosylate~p-Toluenesulphonic acid cyclohexyl ester
    • Cyclohexyl p-Toluenesulfonate
    • ((4-methylbenzenesulfonyl)oxy)cyclohexane
    • Benzenesulfonic acid,4-methyl-,cyclohexyl ester
    • cyclohexanol tosylate
    • Cyclohexyl toluenesulfonate
    • CYCLOHEXYL TOSYLATE
    • cyclohexyl-p-tosylate
    • p-Toluenesulfonic acid,cyclohexyl ester
    • toluene-4-sulfonic acid cyclohexyl ester
    • Tosyloxycyclohexane
    • p-Toluenesulfonic Acid Cyclohexyl Ester
    • Benzenesulfonic acid, 4-methyl-, cyclohexyl ester
    • Cyclohexyl p-toluenesulphonate
    • p-Toluenesulfonic acid, cyclohexyl ester
    • OHHPZPDQZMUTCA-UHFFFAOYSA-N
    • cyclohexyl 4-methylbenzene-1-sulfonate
    • Benzenesulfonic acid, cyclohexyl ester
    • Cyclohexylp-toluenesulfonate
    • Cyclohexyl-p-toluene sulfonate
    • cyclohexyltosylate
    • Cyclohexyl p-tosylate
    • Cyclohexanol, p-toluenesulfonate (6CI, 7CI)
    • p-Toluenesulfonic acid, cyclohexyl ester (8CI)
    • Cyclohexyl 4-toluenesulfonate
    • Cyclohexyl p-methylbenzenesulfonate
    • NSC 122484
    • NSC 127370
    • WPAG 618
    • DTXCID1048962
    • 4-methylbenzenesulfonic acid cyclohexyl ester
    • SCHEMBL361129
    • AC9838
    • CS-0153018
    • X5FBX5NR2A
    • C2363
    • MFCD00014291
    • NSC127370
    • DB-057582
    • NSC122484
    • SY050240
    • AS-62201
    • EINECS 213-468-8
    • 953-91-3
    • NS00040447
    • DTXSID3061348
    • cyclohexyl-p-toluenesulfonate
    • EN300-7224107
    • Cyclohexyl 4-methylbenzenesulfonate #
    • NSC-122484
    • UNII-X5FBX5NR2A
    • Toluene-4-sulfonic acid, cyclohexyl ester
    • AKOS015840417
    • NSC-127370
    • Cyclohexyl 4-Methylbenzenesulfonate
    • MDL: MFCD00014291
    • Renchi: 1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
    • Clave inchi: OHHPZPDQZMUTCA-UHFFFAOYSA-N
    • Sonrisas: O=S(C1C=CC(C)=CC=1)(OC1CCCCC1)=O
    • Brn: 2217391

Atributos calculados

  • Calidad precisa: 254.09800
  • Masa isotópica única: 254.097665
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 317
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 51.8
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 3.4

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.19
  • Punto de fusión: 43.0 to 47.0 deg-C
  • Punto de ebullición: 382.1°C at 760 mmHg
  • Punto de inflamación: 184.9°C
  • índice de refracción: 1.549
  • PSA: 51.75000
  • Logp: 4.11380
  • Disolución: Not determined

Cyclohexyl 4-Methylbenzenesulfonate Información de Seguridad

  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Términos de riesgo:R36/37/38
  • TSCA:Yes
  • Condiciones de almacenamiento:Sealed in dry,2-8°C

Cyclohexyl 4-Methylbenzenesulfonate Datos Aduaneros

  • Código HS:2906199090
  • Datos Aduaneros:

    China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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Cyclohexyl 4-Methylbenzenesulfonate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ;  5 min, rt
1.2 Reagents: Potassium carbonate ;  3 min, > rt
Referencia
Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions
Kazemi, Foad; Massah, Ahmad R.; Javaherian, Mohammad, Tetrahedron, 2007, 63(23), 5083-5087

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Iron chloride (FeCl3) Solvents: Acetonitrile ;  10 h, reflux
Referencia
An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clay
Movassagh, Barahman; Shokri, Salman, Zeitschrift fuer Naturforschung, 2005, 60(7), 763-765

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: 1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… Solvents: Water ;  rt
Referencia
Ionic liquid brush as an efficient and reusable heterogeneous catalytic assembly for the tosylation of phenols and alcohols in neat water
Feng, Simin; Li, Jing; Wei, Junfa, New Journal of Chemistry, 2017, 41(12), 4743-4746

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
Referencia
Quinazolinone PARP-1/2 inhibitor containing piperazinone and preparation method, and application as antitumor agents
, China, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Dichloromethane
Referencia
Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagents
Vignola, N.; Dahmen, S.; Enders, D.; Brase, S., Tetrahedron Letters, 2001, 42(44), 7833-7836

Synthetic Routes 6

Condiciones de reacción
Referencia
Preparation of unstable tosylates
Coates, Robert M.; Chen, Judy Pei-Yin, Tetrahedron Letters, 1969, (32), 2705-8

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Indium Solvents: Acetonitrile ;  4.5 h, reflux
Referencia
Mild and efficient indium metal catalyzed synthesis of sulfonamides and sulfonic esters
Kim, Joong-Gon; Jang, Doo Ok, Synlett, 2007, (16), 2501-2504

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diisopropyl azodicarboxylate Solvents: Benzene
Referencia
The Mitsunobu reaction
Hughes, David L., Organic Reactions (Hoboken, 1992, 42,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
Referencia
Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route
Choudary, B. M.; Chowdari, N. S.; Kantam, M. L., Tetrahedron, 2000, 56(37), 7291-7298

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Water ;  15 min, 110 °C
Referencia
Catalyst-free tosylation of lipophilic alcohols in water
Oliverio, Manuela; Costanzo, Paola; Paonessa, Rosina; Nardi, Monica; Procopio, Antonio, RSC Advances, 2013, 3(8), 2548-2552

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium chloride Catalysts: Trichloroisocyanuric acid Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Triethylamine ;  1 - 2 min, 0 °C; 90 min, rt
Referencia
One-pot tandem reactions for direct conversion of thiols and disulfides to sulfonic esters, and Paal-Knorr synthesis of pyrrole derivatives catalyzed by TCCA
Hemmati, Saba; Mojtahedi, Mohammad Majid; Abaee, Mohammad Saeid; Vafajoo, Zahra; Saremi, Shokufe Ghahri; et al, Journal of Sulfur Chemistry, 2013, 34(4), 347-357

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Copper oxide (CuO) Solvents: Acetonitrile ;  2 h, rt
Referencia
A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions
Meshram, G. A.; Patil, Vishvanath D., Tetrahedron Letters, 2009, 50(10), 1117-1121

Synthetic Routes 13

Condiciones de reacción
1.1 Solvents: Pyridine ;  rt; 8 h, rt
Referencia
Preparation of pyrazole compounds as antitumor agent
, China, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Triethylamine ,  1-Methylimidazole Solvents: Toluene ;  1 h, 20 - 25 °C
Referencia
N-methylimidazole
Tindall, Craig; Ladd, Carolyn L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… ;  6 min, rt
Referencia
Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalysts
Fazaeli, Razieh; Tangestaninejad, Shahram; Aliyan, Hamid, Canadian Journal of Chemistry, 2006, 84(5), 812-818

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: Cobalt chloride (CoCl2) Solvents: 1,2-Dichloroethane ;  1 h, 80 °C
Referencia
Cobalt(II)-catalyzed tosylation of alcohols with p-toluenesulfonic acid
Velusamy, Subbarayan; Kumar, J. S. Kiran; Punniyamurthy, T., Tetrahedron Letters, 2004, 45(1), 203-205

Synthetic Routes 17

Condiciones de reacción
1.1 Catalysts: Silica Solvents: Dichloromethane ;  1 h, reflux
Referencia
An efficient and selective tosylation of alcohols with p-toluenesulfonic acid
Das, Biswanath; Reddy, V. Saidi; Reddy, M. Ravinder, Tetrahedron Letters, 2004, 45(36), 6717-6719

Synthetic Routes 18

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  4 h, rt
Referencia
Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents
Vignola, Nicola; Dahmen, Stefan; Enders, Dieter; Brase, Stefan, Journal of Combinatorial Chemistry, 2003, 5(2), 138-144

Synthetic Routes 19

Condiciones de reacción
1.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
Referencia
Enantioselective Seleno-Michael Addition Reactions Catalyzed by a Chiral Bifunctional N-Heterocyclic Carbene with Noncovalent Activation
Li, En; Chen, Jiean; Huang, Yong, Angewandte Chemie, 2022, 61(23),

Synthetic Routes 20

Condiciones de reacción
1.1 Solvents: Pyridine ;  0 °C; 12 h, rt
Referencia
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; Shim, Paul ; Wang, Qingtin; Zhao, Shuai; Gu, Ting; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Cyclohexyl 4-Methylbenzenesulfonate Raw materials

Cyclohexyl 4-Methylbenzenesulfonate Preparation Products

Cyclohexyl 4-Methylbenzenesulfonate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:953-91-3)Cyclohexyl 4-Methylbenzenesulfonate
A845289
Pureza:99%
Cantidad:100g
Precio ($):266.0